N-ethyl-2-methyl-N-[(5-nitrothiophen-2-yl)methyl]prop-2-en-1-amine
Description
N-ethyl-2-methyl-N-[(5-nitrothiophen-2-yl)methyl]prop-2-en-1-amine is an organic compound that belongs to the class of amines It features a nitrothiophene moiety, which is a five-membered ring containing sulfur and nitrogen atoms, attached to an ethyl and methyl substituted prop-2-en-1-amine chain
Properties
IUPAC Name |
N-ethyl-2-methyl-N-[(5-nitrothiophen-2-yl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-4-12(7-9(2)3)8-10-5-6-11(16-10)13(14)15/h5-6H,2,4,7-8H2,1,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYNWAQREPRTAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(S1)[N+](=O)[O-])CC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-methyl-N-[(5-nitrothiophen-2-yl)methyl]prop-2-en-1-amine typically involves the following steps:
Formation of the Nitrothiophene Moiety: The nitrothiophene ring can be synthesized through nitration of thiophene using a mixture of concentrated sulfuric acid and nitric acid.
Alkylation: The nitrothiophene is then alkylated with an appropriate alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate.
Amination: The alkylated nitrothiophene is reacted with an amine, such as N-methylprop-2-en-1-amine, under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-methyl-N-[(5-nitrothiophen-2-yl)methyl]prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Conversion to amine derivatives.
Substitution: Halogenated or sulfonated thiophene derivatives.
Scientific Research Applications
N-ethyl-2-methyl-N-[(5-nitrothiophen-2-yl)methyl]prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-2-methyl-N-[(5-nitrothiophen-2-yl)methyl]prop-2-en-1-amine involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring may also interact with specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[(5-nitrothiophen-2-yl)methyl]prop-2-en-1-amine
- N-ethyl-2-methyl-N-[(5-nitrofur-2-yl)methyl]prop-2-en-1-amine
- N-ethyl-2-methyl-N-[(5-nitropyridin-2-yl)methyl]prop-2-en-1-amine
Uniqueness
N-ethyl-2-methyl-N-[(5-nitrothiophen-2-yl)methyl]prop-2-en-1-amine is unique due to the presence of the nitrothiophene moiety, which imparts specific chemical and biological properties
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